(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and methylamine.
Formation of Intermediate: The phenylacetic acid is first converted to an intermediate compound through a series of reactions, including esterification and reduction.
Introduction of Methylamino Group: The intermediate compound is then reacted with methylamine under controlled conditions to introduce the methylamino group at the third carbon position.
Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions in a controlled environment.
Purification Steps: The crude product is purified using techniques such as crystallization, filtration, and recrystallization to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of phenylpropanol derivatives.
Substitution: Formation of various substituted phenylpropanoic acid derivatives.
Scientific Research Applications
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Modulation of Gene Expression: It may influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: A precursor in the synthesis of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride.
Methylamine: A key reagent used in the synthesis.
Phenylpropanoic Acid Derivatives:
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a phenyl group and a methylamino substituent. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2742623-21-6 |
---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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